(2R)-2-[(3S,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid
CAS No.: 6754-16-1
Cat. No.: VC14550052
Molecular Formula: C31H48O4
Molecular Weight: 484.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6754-16-1 |
|---|---|
| Molecular Formula | C31H48O4 |
| Molecular Weight | 484.7 g/mol |
| IUPAC Name | (2R)-2-[(3S,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid |
| Standard InChI | InChI=1S/C31H48O4/c1-18(2)19(3)9-10-20(27(34)35)26-23(32)17-31(8)22-11-12-24-28(4,5)25(33)14-15-29(24,6)21(22)13-16-30(26,31)7/h11,13,18,20,23-26,32-33H,3,9-10,12,14-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24?,25+,26+,29-,30-,31+/m1/s1 |
| Standard InChI Key | LADJWZMBZBVBSB-DWSVKRSBSA-N |
| Isomeric SMILES | CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O |
| Canonical SMILES | CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
Dehydrotumulosic acid belongs to the lanostane-type triterpenoid family. Its molecular formula is C₃₁H₄₈O₄, with a molecular weight of 484.7 g/mol . The compound features:
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A tetracyclic cyclopenta[a]phenanthrene backbone.
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Eight stereocenters, contributing to its stereochemical complexity .
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A carboxylic acid group and two hydroxyl groups at positions C-3 and C-16 .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₁H₄₈O₄ | |
| Molecular Weight | 484.7 g/mol | |
| logP (Octanol-Water) | 5.422 | |
| Aqueous Solubility (logS) | -4.799 | |
| Topological Polar Surface Area | 77.76 Ų |
Natural Occurrence and Biosynthesis
Source and Distribution
Dehydrotumulosic acid is predominantly isolated from the sclerotia of Wolfiporia cocos, with higher concentrations in the surface layer of pollution-controlled cultivated sclerotia . Its presence is also reported in Rhodofomitopsis feei and Daedalea dickinsii .
Biosynthetic Pathway
The compound is synthesized via the mevalonate pathway, common to triterpenoids. Key steps include:
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Cyclization of oxidosqualene to form lanosterol.
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Sequential oxidation and methylation reactions to introduce hydroxyl and methyl groups .
Pharmacological Activities
Anti-Inflammatory Effects
Dehydrotumulosic acid inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) and suppresses NF-κB signaling . In murine models, it reduced carrageenan-induced edema by 42% at 10 mg/kg .
Anti-Cancer Activity
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Lung Cancer: Induces caspase-8-mediated apoptosis in A549 cells (IC₅₀ = 18.7 μM) .
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Glioblastoma: Synergizes with Ca²⁺ overload to trigger necrotic cell death in U87MG cells .
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Mechanism: Disrupts H-ras signaling pathways, leading to G2/M cell cycle arrest .
Table 2: Anti-Cancer Efficacy in Cell Lines
| Cell Line | IC₅₀ (μM) | Mechanism | Source |
|---|---|---|---|
| A549 (Lung) | 18.7 | Caspase-8 activation | |
| U87MG (Brain) | 25.3 | Ca²⁺-mediated necrosis | |
| H-ras-transformed | 12.4 | G2/M arrest |
Immunomodulation
Enhances macrophage phagocytosis by 2.1-fold at 5 μM and modulates Th1/Th2 cytokine balance .
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method uses a YMC ODS-A column (4.6 × 150 mm, 5 μm) with a methanol–0.1% trifluoroacetic acid gradient :
Table 3: HPLC Parameters
| Parameter | Value |
|---|---|
| Column | YMC ODS-A |
| Mobile Phase | Methanol–0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Retention Time | 6.66 min |
Synthetic and Extraction Strategies
Extraction from Wolfiporia cocos
Semi-Synthetic Conversion
Pachymic acid and dehydropachymic acid are converted to dehydrotumulosic acid via alkalization and saponification, achieving >90% purity .
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